molecular formula C21H24N4O3S B1638548 Vintiamol

Vintiamol

Cat. No.: B1638548
M. Wt: 412.5 g/mol
InChI Key: IYLXFMHBICTCPI-KWKPKBFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vintiamol is a chemical compound with the molecular formula C21H24N4O3S and a molecular weight of 412.51.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vintiamol involves multiple steps, starting with the preparation of its key intermediates. One common method involves the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with 4-hydroxy-1-methyl-2-(3-oxo-3-phenyl-1-propenyl)thio-1-butenylformamide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity reagents and solvents to minimize impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Vintiamol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Vintiamol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Vintiamol involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting metabolic processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound in scientific research .

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide

InChI

InChI=1S/C21H24N4O3S/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17/h3-7,9,11-12,14,26H,8,10,13H2,1-2H3,(H2,22,23,24)/b11-9+,20-15+

InChI Key

IYLXFMHBICTCPI-KWKPKBFNSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/S/C=C/C(=O)C2=CC=CC=C2)/C

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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